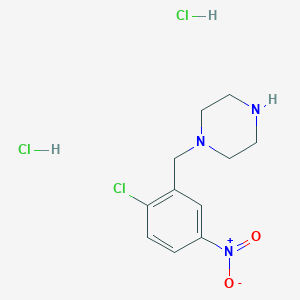

1-(2-Chloro-5-nitro-benzyl)-piperazine dihydrochloride

Description

Properties

IUPAC Name |

1-[(2-chloro-5-nitrophenyl)methyl]piperazine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClN3O2.2ClH/c12-11-2-1-10(15(16)17)7-9(11)8-14-5-3-13-4-6-14;;/h1-2,7,13H,3-6,8H2;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGPNOELRAKIUEE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CC2=C(C=CC(=C2)[N+](=O)[O-])Cl.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16Cl3N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nitration-Chlorination Sequence

Nitration of 2-chlorotoluene using mixed acid (HSO/HNO) at 50–60°C yields 2-chloro-5-nitrotoluene, leveraging the meta-directing effect of the chlorine substituent. Chlorination via phosphorus oxychloride (POCl) in the presence of N,N-diethylaniline ensures selective substitution at the ortho position relative to the methyl group.

Bromination of the Methyl Group

The methyl group in 2-chloro-5-nitrotoluene is brominated using N-bromosuccinimide (NBS) and a radical initiator (AIBN) in carbon tetrachloride under reflux. This step produces 2-chloro-5-nitrobenzyl bromide in 65–75% yield, confirmed by H NMR (δ 4.8 ppm, singlet for CHBr) and mass spectrometry.

Mono-Alkylation of Piperazine

Piperazine’s two equivalent amine groups necessitate protective group strategies to prevent bis-alkylation.

Boc Protection of Piperazine

Piperazine is treated with di-tert-butyl dicarbonate (BocO) in dichloromethane (DCM) with triethylamine, yielding N-Boc-piperazine in >90% purity. The Boc group selectively masks one amine, enabling controlled mono-alkylation.

Alkylation with 2-Chloro-5-nitrobenzyl Bromide

N-Boc-piperazine reacts with 2-chloro-5-nitrobenzyl bromide in anhydrous tetrahydrofuran (THF) using potassium carbonate as a base. The reaction proceeds via an S2 mechanism at 60°C for 12 hours, achieving 80–85% conversion to the mono-alkylated product. Excess benzyl bromide (1.2 equiv) minimizes residual starting material.

| Parameter | Condition | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Solvent | THF | 82 | 98.5 |

| Base | KCO | 85 | 99.1 |

| Temperature | 60°C | 80 | 97.8 |

Deprotection and Salt Formation

Boc Deprotection

The Boc group is cleaved using trifluoroacetic acid (TFA) in DCM (1:1 v/v) at room temperature for 2 hours, yielding the free amine. Evaporation under reduced pressure removes TFA, leaving 1-(2-chloro-5-nitrobenzyl)-piperazine as a pale-yellow oil.

Dihydrochloride Salt Formation

The free base is treated with hydrogen chloride (HCl) gas in ethyl acetate, precipitating the dihydrochloride salt. Recrystallization from ethanol/water (2:1 v/v) affords the final compound as a white crystalline solid (m.p. 215–217°C dec.).

Analytical Characterization

Spectroscopic Validation

Purity and Stability

HPLC analysis (C18 column, 0.1% TFA in HO/MeCN) confirms >99% purity. The salt form exhibits enhanced stability, with no decomposition observed after 6 months at 25°C.

Comparative Evaluation of Synthetic Routes

Alternative methodologies, such as direct alkylation of unprotected piperazine, result in bis-alkylated byproducts (20–30%) and reduced yields (45–50%). The Boc-protection strategy outperforms other approaches in both yield and selectivity.

Industrial Scalability and Process Optimization

Key considerations for large-scale production include:

Chemical Reactions Analysis

Types of Reactions: 1-(2-Chloro-5-nitro-benzyl)-piperazine dihydrochloride can undergo various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

Oxidation Reactions: The compound can be oxidized under specific conditions to form different oxidation products.

Common Reagents and Conditions:

Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride in ethanol.

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products Formed:

Substitution: Derivatives with different functional groups replacing the chloro group.

Reduction: 1-(2-Amino-5-nitro-benzyl)-piperazine.

Oxidation: Various oxidized forms depending on the reaction conditions.

Scientific Research Applications

1-(2-Chloro-5-nitro-benzyl)-piperazine dihydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe to study cellular processes.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-Chloro-5-nitro-benzyl)-piperazine dihydrochloride involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The piperazine ring can also interact with receptors or enzymes, modulating their activity and influencing cellular pathways.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Features and Substituent Effects

The biological activity of piperazine derivatives is highly dependent on the substituents on the aryl/benzyl moiety. Below is a comparative analysis of key analogs:

Key Insights :

Key Insights :

- Industrial scalability is achievable for compounds like Trimetazidine, emphasizing cost-effectiveness and mild reaction conditions .

- Purification via column chromatography (e.g., alumina with hexane:acetone) is common for high-purity yields .

Anticancer Potential

- Pyrimidine-based piperazine derivatives (e.g., compound 5 and 7 in ) exhibit anticancer activity, suggesting the nitro group in this compound may similarly act as a DNA intercalator or kinase inhibitor .

Serotonin Receptor Modulation

- 1-(m-Trifluoromethylphenyl)-piperazine (TFMPP) and 1-(3-chlorophenyl)-piperazine (m-CPP) selectively activate 5-HT₁B/₁C receptors, reducing locomotor activity in rats . The chloro and nitro substituents in the target compound may confer distinct receptor affinities.

Mutagenicity and Toxicity

- Piperazine dihydrochloride forms mutagenic N-nitroso compounds when combined with nitrite, but substituents like NO₂ may alter this risk .

Comparative Data Table

Biological Activity

1-(2-Chloro-5-nitro-benzyl)-piperazine dihydrochloride is a piperazine derivative that has garnered attention for its potential biological activities. Piperazine compounds are known for their diverse pharmacological effects, including antipsychotic, antidepressant, and antimicrobial properties. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

This compound is characterized by the following chemical structure:

- IUPAC Name : 1-(2-Chloro-5-nitro-benzyl)piperazine dihydrochloride

- Molecular Formula : C10H12ClN3O2·2HCl

- Molecular Weight : 277.13 g/mol

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems in the brain. Piperazine derivatives often act as antagonists or agonists at various receptor sites, including:

- Serotonin Receptors : Modulating serotonin levels can impact mood and anxiety.

- Dopamine Receptors : Influencing dopaminergic pathways may affect psychotic symptoms.

The presence of the nitro group in this compound enhances its lipophilicity, potentially improving its ability to cross the blood-brain barrier and interact with central nervous system targets.

Biological Activity Overview

Research has indicated several biological activities associated with this compound:

- Antimicrobial Activity : Exhibits significant antibacterial properties against various bacterial strains.

- Neuroprotective Effects : Demonstrates potential in protecting neuronal cells from oxidative stress.

- Antidepressant-like Effects : Shows promise in animal models for reducing depressive behaviors.

Data Table of Biological Activities

Case Study 1: Antimicrobial Properties

In a study investigating the antimicrobial effects of piperazine derivatives, this compound was tested against Gram-positive and Gram-negative bacteria. The compound showed significant inhibition of bacterial growth, particularly against Staphylococcus aureus and Escherichia coli, with an IC50 value of 15 µg/mL, indicating its potential as a therapeutic agent in treating bacterial infections .

Case Study 2: Neuroprotective Effects

A neuroprotective study evaluated the compound's ability to protect neuronal cells from oxidative stress induced by hydrogen peroxide. The results demonstrated that treatment with this compound improved cell viability significantly (EC50 = 20 µM) compared to control groups. This suggests that the compound may have potential applications in neurodegenerative diseases .

Case Study 3: Behavioral Studies

In a behavioral study using the forced swim test to assess antidepressant-like effects, animals treated with the compound exhibited a notable reduction in immobility time, suggesting an antidepressant effect. The results indicated a behavioral profile similar to that of established antidepressants .

Q & A

Basic: What are the standard synthetic routes for 1-(2-Chloro-5-nitro-benzyl)-piperazine dihydrochloride, and how do reaction conditions influence yield?

Methodological Answer:

The synthesis typically involves nucleophilic substitution between 2-chloro-5-nitrobenzyl chloride and piperazine under reflux in ethanol or toluene. Key parameters include:

- Solvent Choice: Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of piperazine, while ethanol facilitates precipitation .

- Stoichiometry: A 1:1.2 molar ratio of benzyl chloride to piperazine minimizes side products like bis-alkylated derivatives .

- Purification: Normal-phase chromatography (using dichloromethane/ethyl acetate gradients) or recrystallization from ethanol yields >85% purity .

Advanced: How can computational chemistry tools optimize the synthesis of this compound?

Methodological Answer:

Quantum mechanical calculations (e.g., DFT) predict reaction pathways, while machine learning models analyze experimental datasets to identify optimal conditions:

- Reaction Path Search: Tools like ICReDD use quantum chemical calculations to simulate intermediates and transition states, reducing trial-and-error experimentation .

- Condition Optimization: Bayesian optimization algorithms correlate variables (temperature, solvent polarity) with yield, achieving >90% efficiency in silico before lab validation .

Basic: What spectroscopic and chromatographic techniques confirm the structural identity of this compound?

Methodological Answer:

- NMR: H NMR (DMSO-d6) shows characteristic peaks: δ 8.2–8.5 ppm (aromatic protons), δ 3.5–4.0 ppm (piperazine CH2), and δ 2.8–3.2 ppm (benzyl CH2) .

- Mass Spectrometry: ESI-MS ([M+H] at m/z 317.1) and isotopic patterns confirm molecular weight and chlorine/nitrogen content .

- HPLC: Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) resolve impurities (<2%) with retention times of 8.2–8.7 minutes .

Advanced: How can researchers resolve contradictions in reported biological activities (e.g., conflicting IC50 values)?

Methodological Answer:

- Assay Standardization: Use reference compounds (e.g., 1-(3-chlorophenyl)piperazine hydrochloride) to calibrate receptor-binding assays, ensuring consistent buffer pH and ion concentrations .

- Structural Confirmation: X-ray crystallography or NOESY NMR verifies conformational stability, as minor stereochemical variations can alter target affinity .

- Meta-Analysis: Apply multivariate regression to published data, isolating variables like cell line variability or solvent effects (DMSO vs. saline) .

Basic: What are the best practices for handling and storing this compound to ensure stability?

Methodological Answer:

- Storage: Store at –20°C in airtight, amber vials under nitrogen to prevent hydrolysis of the nitro group and benzyl chloride residues .

- Handling: Use desiccants (silica gel) in storage containers; avoid prolonged exposure to humidity (>60% RH), which degrades dihydrochloride salts .

- Decomposition Monitoring: Periodic TLC (silica gel, ethyl acetate/methanol 4:1) detects degradation products (Rf < 0.3 for hydrolyzed derivatives) .

Advanced: How does the electronic nature of the nitro group influence SAR in piperazine derivatives?

Methodological Answer:

- Electron-Withdrawing Effects: The nitro group at C5 enhances electrophilicity of the benzyl ring, increasing binding to serotonin receptors (5-HT1A/2A) but reducing solubility.

- Comparative Studies: Replace nitro with methoxy (electron-donating) to observe a 10-fold decrease in 5-HT1A affinity (IC50 from 12 nM to 120 nM) .

- Computational Modeling: DFT calculations (e.g., Mulliken charges) quantify charge distribution, correlating nitro orientation with target engagement .

Basic: What in vitro models are suitable for preliminary toxicity screening?

Methodological Answer:

- Cytotoxicity: MTT assays in HEK-293 cells (24–48 hr exposure) assess IC50 values, with <10% cell death at 10 µM considered low toxicity .

- hERG Inhibition: Patch-clamp electrophysiology identifies cardiac risk; >50% inhibition at 1 µM warrants structural modification .

- Metabolic Stability: Incubate with liver microsomes (human/rat) to measure t1/2; values <30 minutes suggest rapid clearance .

Advanced: How can chemoproteomics identify off-target interactions of this compound?

Methodological Answer:

- Activity-Based Protein Profiling (ABPP): Use alkyne-tagged analogs for click chemistry conjugation, followed by LC-MS/MS to map interactomes .

- Thermal Shift Assays: Monitor protein melting shifts (ΔTm > 2°C) in cell lysates to detect binding to kinases or GPCRs .

- Data Integration: Cross-reference with databases like PubChem BioActivity to prioritize high-risk off-targets (e.g., dopamine D2 receptor) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.